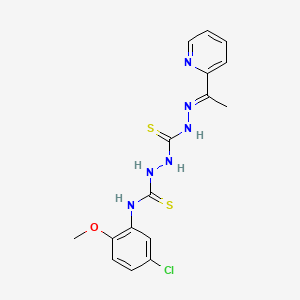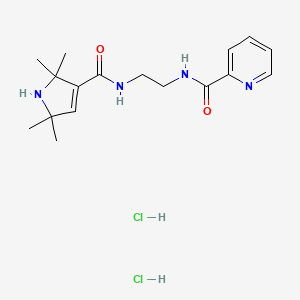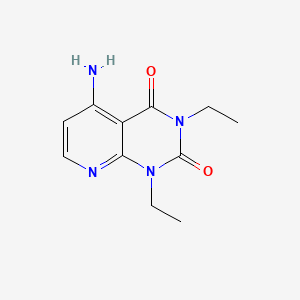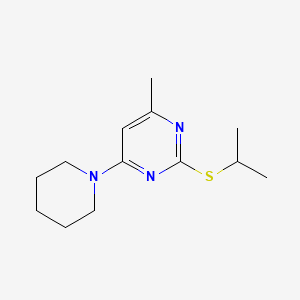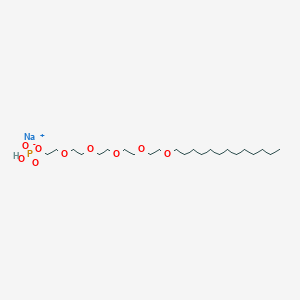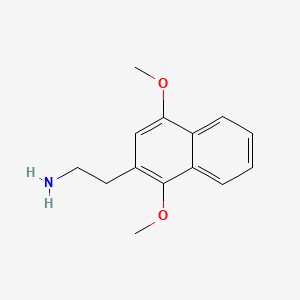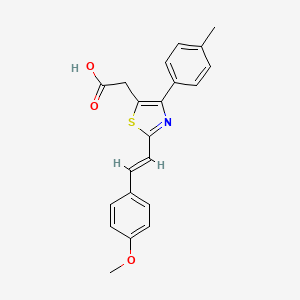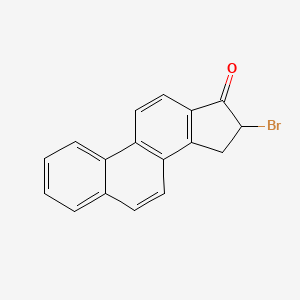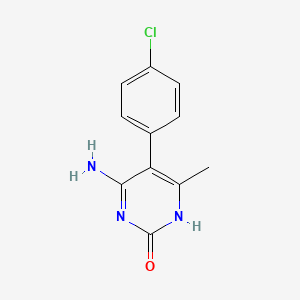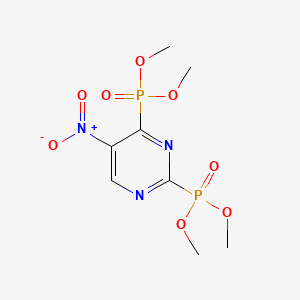
(5-Nitro-2,4-pyrimidinediyl)bisphosphonic acid tetramethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Nitro-2,4-pyrimidinediyl)bisphosphonic acid tetramethyl ester is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a nitro group at the 5-position of the pyrimidine ring and two bisphosphonic acid ester groups at the 2 and 4 positions. It is primarily used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitro-2,4-pyrimidinediyl)bisphosphonic acid tetramethyl ester typically involves multiple steps. One common method includes the nitration of a pyrimidine precursor followed by the introduction of bisphosphonic acid ester groups. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration and esterification processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the involvement of hazardous chemicals and high temperatures.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Nitro-2,4-pyrimidinediyl)bisphosphonic acid tetramethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
(5-Nitro-2,4-pyrimidinediyl)bisphosphonic acid tetramethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of (5-Nitro-2,4-pyrimidinediyl)bisphosphonic acid tetramethyl ester involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bisphosphonic acid ester groups can chelate metal ions or interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar pyrimidine core but differ in the substitution pattern and functional groups.
2-Pyrrolidone: Another nitrogen-containing heterocycle with different chemical properties and applications.
Piperidine derivatives: Compounds with a piperidine ring that exhibit different biological activities.
Uniqueness
(5-Nitro-2,4-pyrimidinediyl)bisphosphonic acid tetramethyl ester is unique due to the combination of its nitro group and bisphosphonic acid ester groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other pyrimidine derivatives.
Propriétés
Numéro CAS |
81216-16-2 |
|---|---|
Formule moléculaire |
C8H13N3O8P2 |
Poids moléculaire |
341.15 g/mol |
Nom IUPAC |
2,4-bis(dimethoxyphosphoryl)-5-nitropyrimidine |
InChI |
InChI=1S/C8H13N3O8P2/c1-16-20(14,17-2)7-6(11(12)13)5-9-8(10-7)21(15,18-3)19-4/h5H,1-4H3 |
Clé InChI |
NDVHKTPXXJTDNB-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C1=NC(=NC=C1[N+](=O)[O-])P(=O)(OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


